molecular formula C15H20Cl2N2O3 B1626203 (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid CAS No. 857303-87-8

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Cat. No.: B1626203
CAS No.: 857303-87-8
M. Wt: 347.2 g/mol
InChI Key: YZRAPAXOLQHZSE-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid” is a complex organic compound. The dichloroacetic acid component is an analogue of acetic acid, in which 2 of the 3 hydrogen atoms of the methyl group have been replaced by chlorine atoms . The salts and esters of dichloroacetic acid are called dichloroacetates .


Chemical Reactions Analysis

Dichloroacetic acid, a component of the compound, is an alkylating agent and forms esters . It is more acidic than acetic acid and fully dissociates into dichloroacetate when dissolved in water .


Physical and Chemical Properties Analysis

Dichloroacetic acid is a colorless liquid with a molecular mass of 128.94 g·mol −1 . It is soluble in water and miscible with ethanol and diethyl ether . It has a melting point of 9 to 11 °C and a boiling point of 194 °C .

Safety and Hazards

Dichloroacetic acid is corrosive and extremely destructive to tissues of the mucous membranes and upper respiratory tract via inhalation . It is classified as a strong organic acid .

Properties

IUPAC Name

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRAPAXOLQHZSE-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463564
Record name (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857303-87-8
Record name (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 2
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 3
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 4
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 5
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 6
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.